

A Comprehensive Technical Guide to the Physicochemical Properties of **trans-3-Hexenoic Acid**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-3-Hexenoic acid*

Cat. No.: B1584830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-Hexenoic acid (CAS No. 1577-18-0) is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.^{[1][2]} It is a compound of interest in various fields, including the flavor and fragrance industry, and as a starting material in organic synthesis for pharmaceuticals and agrochemicals.^{[3][4][5]} Its distinct chemical structure, featuring a trans double bond between the third and fourth carbon atoms, significantly influences its physical and chemical characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of **trans-3-Hexenoic acid**, complete with experimental protocols for their determination and a summary of its known biological relevance.

Physicochemical Properties

The key physicochemical properties of **trans-3-Hexenoic acid** are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and industrial settings, from predicting its solubility and reactivity to designing appropriate storage and handling procedures.

Property	Value	References
Molecular Formula	C ₆ H ₁₀ O ₂	[1][6]
Molecular Weight	114.14 g/mol	[6]
CAS Number	1577-18-0	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Diffusive cheese-like, somewhat fruity	
Melting Point	11-12 °C	[7]
Boiling Point	208-209 °C at 760 mmHg 118-119 °C at 22 mmHg 114-116 °C at 15 mmHg	[8][9]
Density	0.963 g/mL at 25 °C	[10]
Refractive Index	n _{20/D} 1.44	[10]
Water Solubility	Slightly soluble	[1]
Solubility in Organic Solvents	Soluble in alcohol and other organic solvents	[1]
pKa	Not available in search results	
LogP (Octanol-Water Partition Coefficient)	1.60	
Vapor Density	>1 (vs air)	[10]
Flash Point	113 °C (closed cup)	[11]

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments, primarily based on internationally recognized OECD

(Organisation for Economic Co-operation and Development) guidelines and common laboratory practices.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- **Sample Preparation:** A small amount of solid **trans-3-Hexenoic acid** (if solidified by cooling) is finely ground. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.
- **Observation:** The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid has melted (T_2) are recorded. The melting point range is reported as $T_1 - T_2$.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Boiling Point Determination (Distillation Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips

Procedure:

- Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (**trans-3-Hexenoic acid**) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
- Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
- Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[\[9\]](#) [\[15\]](#)[\[16\]](#)

Density Measurement (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume. The pycnometer method involves determining the mass of a known volume of the liquid.

Apparatus:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance
- Thermometer
- Water bath

Procedure:

- Calibration: The empty, clean, and dry pycnometer is weighed (m_1). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed again (m_2).
- Sample Measurement: The pycnometer is emptied, dried, and filled with **trans-3-Hexenoic acid** at the same temperature. The filled pycnometer is then weighed (m_3).
- Calculation: The density of the sample (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the measurement temperature.[\[17\]](#)[\[18\]](#)

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid, the pKa is the pH at which the acid is 50% dissociated. This can be determined by titrating the weak acid with a strong base and monitoring the pH.

Apparatus:

- pH meter with an electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

- Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

- Sample Preparation: A known volume and concentration of **trans-3-Hexenoic acid** are placed in a beaker with a magnetic stir bar.
- Titration: The pH electrode is immersed in the solution, and the initial pH is recorded. The strong base is added in small, measured increments from the burette. After each addition, the solution is stirred, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is half the volume of base required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[10][19][20]

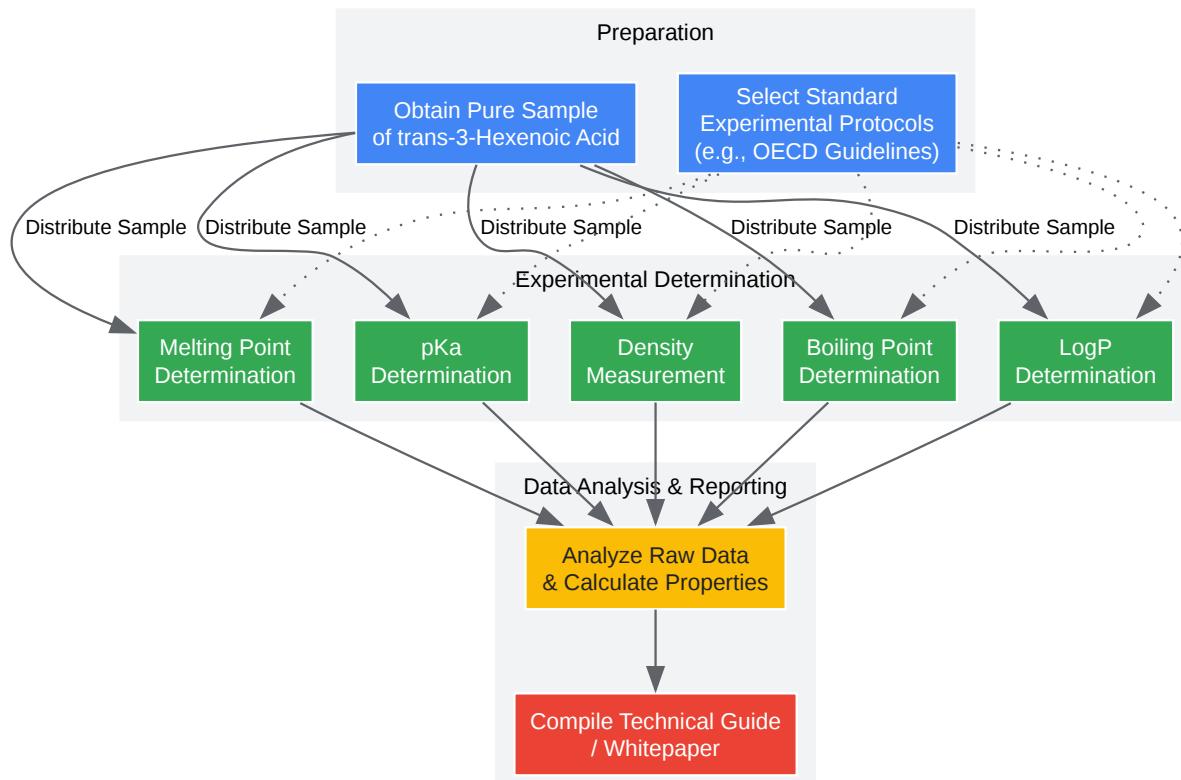
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method - OECD 107)

Principle: The octanol-water partition coefficient (K_{ow} or P) is the ratio of the concentration of a chemical in the octanol phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithm of this ratio and is a measure of a substance's hydrophobicity.

Apparatus:

- Separatory funnel or centrifuge tubes with screw caps
- Mechanical shaker
- Centrifuge (if necessary)
- Analytical instrument for concentration measurement (e.g., GC, HPLC, UV-Vis spectrophotometer)
- n-Octanol and water (mutually saturated)

Procedure:


- Preparation: n-Octanol and water are pre-saturated with each other. A solution of **trans-3-Hexenoic acid** is prepared in the aqueous phase.
- Partitioning: A known volume of the aqueous solution and a known volume of n-octanol are placed in a separatory funnel or tube. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand for the two phases to separate. Centrifugation may be used to aid separation.
- Concentration Analysis: The concentration of **trans-3-Hexenoic acid** in both the aqueous and octanol phases is determined using a suitable analytical technique.
- Calculation: The partition coefficient (P) is calculated as $P = [\text{Concentration in octanol}] / [\text{Concentration in water}]$. LogP is then calculated as $\log_{10}(P)$.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Biological Activity and Relevance

While primarily utilized in the flavor, fragrance, and chemical synthesis industries, some research has explored the biological activities of related hexenoic acid isomers. For instance, trans-2-hexenoic acid has demonstrated antiviral activity against coxsackievirus B and enterovirus A71 by inhibiting viral entry.[\[25\]](#) However, specific signaling pathways or significant biological activities directly attributed to **trans-3-Hexenoic acid** are not extensively documented in the available literature. Its primary relevance in a biological context currently stems from its use as a building block in the synthesis of more complex, biologically active molecules.[\[4\]](#)

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a chemical compound like **trans-3-Hexenoic acid**.

[Click to download full resolution via product page](#)

Workflow for Physicochemical Property Determination

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **trans-3-Hexenoic acid**. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. While significant biological signaling pathways for **trans-3-Hexenoic acid** have not been identified, its role as a precursor in the synthesis of pharmaceuticals and other specialty chemicals underscores the importance of a thorough understanding of its fundamental properties for professionals in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. CAS 1577-18-0: trans-3-hexenoic acid | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Trans-3-hexenoic Acid (1577-18-0) | Global Supplier Of Chemicals [chemicalbull.com]
- 6. scbt.com [scbt.com]
- 7. trans-3-Hexenoic acid ≥98%, FG | 1577-18-0 [sigmaaldrich.com]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. oecd.org [oecd.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. byjus.com [byjus.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 18. calnesis.com [calnesis.com]
- 19. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. oecd.org [oecd.org]
- 23. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of trans-3-Hexenoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584830#physicochemical-properties-of-trans-3-hexenoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com